(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Gastroprotection Anti-ulcer Cytoprotection

Researchers requiring enantiopure γ-lactone precursors or gastric cytoprotection studies face supply gaps for (E)-configured fluorinated keto acids. This compound resolves these challenges: • 93% ee in Ru-catalyzed asymmetric hydrogenation to chiral γ-lactones • 2.5× lower dose for 100% ulcer protection vs chloro analog (3.5× greater gastric pH elevation) • Low melting point (134°C) enables melt extrusion and hot-melt coating Bulk quantities with rigorous stereochemical integrity available.

Molecular Formula C10H7FO3
Molecular Weight 194.16 g/mol
CAS No. 777-15-1
Cat. No. B6593788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
CAS777-15-1
Molecular FormulaC10H7FO3
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=CC(=O)O)F
InChIInChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
InChIKeyCMSWGWOQRTZZAS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid (CAS 777-15-1): Procurement-Relevant Chemical Identity and Class


(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid (CAS 777-15-1) is a fluorinated α,β-unsaturated keto acid within the 4-aryl-4-oxo-2-butenoic acid class [1]. This compound is a key intermediate in medicinal chemistry and organic synthesis, distinguished by its (E)-configured double bond and the presence of a 4-fluorophenyl substituent. Its core scaffold is a recognized pharmacophore for gastric cytoprotection and asymmetric synthetic applications [1][2].

Why Generic 4-Aryl-4-oxo-2-butenoic Acid Substitution Fails for (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid


The 4-aryl-4-oxo-2-butenoic acid class exhibits strong structure-activity relationships where even single-atom substitutions (e.g., F vs. Cl vs. H) profoundly alter both physicochemical and biological profiles [1]. Direct replacement with unsubstituted or differently halogenated analogs is scientifically unsound because the 4-fluoro substituent uniquely modulates lipophilicity (XLogP3 1.6 [2]), solid-state properties (melting point 134°C [1]), and gastric anti-ulcer potency [1]. These differences preclude interchangeability in both pharmacological studies and synthetic routes requiring specific reactivity.

Quantitative Differentiation Evidence: (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid vs. Closest Analogs


Enhanced Anti-Ulcer Potency: Lower Dose Required for 100% Protection Compared to Chloro and Dimethoxy Analogs

In a Shay rat model of gastric ulceration, (E)-4-(4-fluorophenyl)-4-oxo-2-butenoic acid (Example 3) achieved 100% protection at a 10 mg/kg oral dose, compared to 25 mg/kg for the 4-chloro analog (Example 2) and 20 mg/kg for the 3,4-dimethoxy analog (Example 1) [1]. This represents a 2.5-fold potency advantage over the chloro derivative and a 2.0-fold advantage over the dimethoxy derivative, demonstrating that fluorine substitution on the phenyl ring is not interchangeable and confers superior gastroprotective efficacy [1].

Gastroprotection Anti-ulcer Cytoprotection Pharmacology

Superior Gastric pH Elevation at Equivalent Low Dose vs. Chloro Analog

At a dose of 5 mg/kg, (E)-4-(4-fluorophenyl)-4-oxo-2-butenoic acid elevated gastric pH from 2.6 (control) to 3.3, whereas the 4-chloro analog at the same dose achieved a pH of only 2.8 from a baseline of 2.6 [1]. The fluorine-substituted compound produced a pH increase of 0.7 units compared to a 0.2 unit increase for the chloro analog, representing a 3.5-fold greater elevation in gastric pH [1].

Gastric acid secretion pH modulation Anti-ulcer

Distinct Solid-State Properties: Lower Melting Point Enables Different Formulation and Processing vs. Chloro and Trifluoromethyl Analogs

The (E)-4-(4-fluorophenyl)-4-oxo-2-butenoic acid final product exhibits a melting point of 134°C, which is 25°C lower than the 4-chloro analog (159°C) and 21°C lower than the 4-trifluoromethyl analog (155°C) [1]. This lower melting point reflects distinct intermolecular packing and may impact solubility, thermal stability during processing, and formulation strategies, making the fluorinated derivative physically distinct from other halogenated analogs [1].

Physical chemistry Formulation Solid-state properties

Enabling Asymmetric Synthesis: High Enantioselectivity in Ru-Catalyzed Hydrogenation for Chiral γ-Lactone Production

(E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid serves as a substrate in RuPHOX-Ru catalyzed asymmetric hydrogenation, achieving up to 93% enantiomeric excess (ee) with high yield for the synthesis of chiral γ-lactones [1]. This stereochemical outcome is directly enabled by the compound's α,β-unsaturated keto acid scaffold and the electronic influence of the 4-fluorophenyl group, demonstrating its value in producing enantiomerically enriched intermediates for pharmaceutical synthesis [1].

Asymmetric catalysis Hydrogenation Chiral building blocks

High-Value Application Scenarios for (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid Based on Quantitative Differentiation


Gastroprotective Lead Optimization: Prioritization for In Vivo Anti-Ulcer Efficacy Studies

Due to its 2.5-fold lower dose requirement for 100% ulcer protection compared to the chloro analog and 3.5-fold greater gastric pH elevation at equivalent dose, this compound is the preferred choice for in vivo pharmacological studies of gastric cytoprotection and acid secretion inhibition [1]. Its superior potency profile reduces compound consumption and enables more robust dose-response characterization [1].

Asymmetric Synthesis of Chiral γ-Lactone Intermediates

This compound is a valuable substrate for Ru-catalyzed asymmetric hydrogenation, delivering chiral γ-lactones with up to 93% ee [1]. Researchers engaged in enantioselective synthesis of pharmaceutical intermediates (e.g., ACE inhibitor precursors) should procure this fluorinated derivative to access high enantiopurity building blocks not readily available from non-fluorinated or alternative halogenated analogs [1].

Formulation Development Requiring Specific Thermal Processing Windows

With a melting point of 134°C, significantly lower than the 4-chloro (159°C) and 4-trifluoromethyl (155°C) analogs, this compound is advantageous in formulation studies where lower melting temperatures are required for melt extrusion, hot-melt coating, or solid dispersion preparation [1]. Its distinct thermal behavior provides a physical differentiation that influences processability and final dosage form characteristics [1].

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